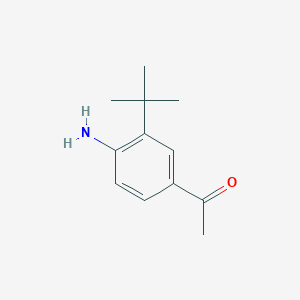
1-(4-Amino-3-(tert-butyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-(tert-butyl)phenyl)ethanone is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenyl ring, which is further connected to an ethanone group (a carbonyl group attached to two carbon atoms). This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(tert-butyl)phenyl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of tert-butylbenzene to produce 4-nitro-3-(tert-butyl)phenyl, followed by reduction to obtain the amino derivative. The ethanone group can be introduced through subsequent acylation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
化学反应分析
Types of Reactions: 1-(4-Amino-3-(tert-butyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and acyl chlorides (RCOCl) are employed.
Major Products Formed:
Oxidation: Nitroso-1-(4-amino-3-(tert-butyl)phenyl)ethanone, Nitro-1-(4-amino-3-(tert-butyl)phenyl)ethanone.
Reduction: 1-(4-Amino-3-(tert-butyl)phenyl)ethanol, 1-(4-Amino-3-(tert-butyl)phenyl)ethanal.
Substitution: Bromo-1-(4-amino-3-(tert-butyl)phenyl)ethanone, Acylated derivatives.
科学研究应用
1-(4-Amino-3-(tert-butyl)phenyl)ethanone finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 1-(4-Amino-3-(tert-butyl)phenyl)ethanone exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
相似化合物的比较
1-(4-Amino-3-methylphenyl)ethanone
1-(4-Amino-3-ethylphenyl)ethanone
1-(4-Amino-3-isopropylphenyl)ethanone
生物活性
1-(4-Amino-3-(tert-butyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse sources regarding its antimicrobial, anticancer, and other biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
The compound features an amino group and a tert-butyl group, which are crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. Studies involving various cancer cell lines have demonstrated its potential to inhibit cell proliferation.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (MCF-7, HeLa, and HT-29), it was found that:
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 18 µM
- HT-29: 20 µM
This suggests that the compound effectively inhibits cancer cell growth at micromolar concentrations.
The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. The presence of the amino group enhances interaction with tubulin, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural characteristics. The tert-butyl group is believed to enhance lipophilicity, facilitating cellular uptake. Modifications to the amino group or the phenyl ring could further optimize its efficacy against specific targets.
属性
IUPAC Name |
1-(4-amino-3-tert-butylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(14)9-5-6-11(13)10(7-9)12(2,3)4/h5-7H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUGDIBRQAQDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













